2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide
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Description
2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study discusses new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These properties make them potentially useful as Type II photosensitizers in photodynamic therapy, a treatment method for cancer that involves light-sensitive drugs and a light source to destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activity
Another research effort synthesized novel benzenesulfonamide derivatives and evaluated their antifungal and anti-HIV activities. The study indicates that compounds with the benzenesulfonamide moiety could have significant therapeutic potential in treating infections and viral diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Synthesis and Characterization of Novel Compounds
Research on synthesizing and characterizing new compounds involving benzenesulfonamide structures has been conducted, contributing to the broader knowledge of chemical properties and potential applications of such compounds in various fields (Alyar et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The synthesis of novel compounds involving tetrahydrobenzo[b][1,4]oxazepine moieties has shown potential in inhibiting human carbonic anhydrases, which could have therapeutic implications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Sapegin et al., 2018).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-30-21-10-8-17(4)12-22(21)32(28,29)25-18-9-11-20-19(13-18)26(14-16(2)3)23(27)24(5,6)15-31-20/h8-13,16,25H,7,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVWGBJNYEPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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